4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Description
BenchChem offers high-quality 4-[(2-Chloropyrimidin-4-yl)oxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Chloropyrimidin-4-yl)oxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZDHZFURASCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Exploring Analogs of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline for Drug Discovery
Introduction: The Strategic Value of the 4-Anilinoxypyrimidine Scaffold
In the landscape of modern drug discovery, particularly in oncology, the pyrimidine ring stands out as a "privileged scaffold." Its inherent ability to mimic the purine core of ATP allows it to effectively interact with the hinge region of various protein kinases, making it a cornerstone for the development of targeted inhibitors. The specific scaffold, 4-[(2-Chloropyrimidin-4-yl)oxy]aniline, represents a versatile and promising starting point for chemical exploration. The 4-phenoxy-pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, with the aniline moiety providing a crucial vector for introducing diversity and modulating physicochemical properties. The 2-chloro substituent on the pyrimidine ring acts as a reactive handle, enabling a wide range of subsequent chemical modifications through nucleophilic aromatic substitution (SNAr) reactions.
This guide provides a comprehensive framework for the systematic exploration of analogs of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline. We will delve into the strategic design of novel derivatives, robust synthetic methodologies, and a cascade of biochemical and cellular assays to identify and characterize promising drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics, particularly in the realm of kinase inhibition.
Chapter 1: The Core Scaffold - Synthesis and Characterization
The journey of analog exploration begins with a reliable and scalable synthesis of the parent scaffold, 4-[(2-Chloropyrimidin-4-yl)oxy]aniline. This molecule serves as the crucial building block for all subsequent derivatization.
Rationale for Synthetic Route Selection
The most direct and efficient method for the synthesis of the core scaffold involves a nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and 4-aminophenol. This approach is favored due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward purification of the product. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring can be exploited to achieve regioselective substitution.
Experimental Protocol: Synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Materials:
-
2,4-Dichloropyrimidine
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Pyrimidine: Add a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 4-[(2-Chloropyrimidin-4-yl)oxy]aniline as a solid.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected spectral data should be consistent with the desired structure.
Chapter 2: Strategic Design of Analogs: A Multi-pronged Approach
With the core scaffold in hand, the next phase involves the rational design of analogs to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties. The design strategy is trifurcated, focusing on modifications at three key positions: the 2-position of the pyrimidine, the aniline ring, and the aniline nitrogen.
Caption: A multi-pronged strategy for analog design.
Modification at the 2-Position of the Pyrimidine Ring
The 2-chloro group is the primary site for diversification. SNAr reactions with a variety of nucleophiles can be employed to introduce a wide range of functionalities.
-
Rationale: Introducing different amine, thiol, or alcohol moieties allows for the exploration of new hydrogen bond interactions within the kinase hinge region. The electronic nature of the substituent at this position can also influence the overall basicity of the pyrimidine ring, which can impact target engagement and pharmacokinetic properties.[1]
Substitution on the Aniline Ring
The aniline ring provides a large surface for modification to optimize interactions with the solvent-exposed region of the kinase active site.
-
Rationale: The addition of small alkyl groups, halogens, or alkoxy groups can modulate the lipophilicity and steric profile of the molecule. This can influence cell permeability, protein binding, and metabolic stability. Furthermore, strategic placement of substituents can be used to block potential sites of metabolism.
Bioisosteric Replacement of the Aniline Moiety
Anilines are known structural alerts in drug discovery due to their potential for metabolic activation to reactive quinone-imine species, which can lead to idiosyncratic adverse drug reactions.[2] Replacing the aniline ring with a bioisostere is a key strategy to mitigate this risk.
-
Rationale: Heterocyclic rings such as pyridine, pyrazole, or indazole can serve as effective bioisosteres for the aniline ring, maintaining key interactions while improving the metabolic profile. Saturated carbocycles like bicyclo[1.1.1]pentane (BCP) can also be explored to increase the sp³ character of the molecule, which often leads to improved solubility and metabolic stability.[2]
Chapter 3: Biological Evaluation Cascade
A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds. The cascade begins with broad in vitro screening and progresses to more complex cellular and in vivo models for lead candidates.
Caption: A tiered workflow for biological evaluation.
Primary Screening: In Vitro Kinase Inhibition Assays
Based on the known targets of 4-phenoxypyrimidine scaffolds, a primary screen should be conducted against a panel of relevant kinases, such as c-Met, VEGFR-2, and EGFR.[3][4]
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution. Add 0.5 µL of the test compound at various concentrations. Initiate the reaction by adding 2.5 µL of a 2x ATP solution. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Self-Validation: The assay should include positive (staurosporine) and negative (DMSO) controls. The Z'-factor should be calculated to ensure the robustness and quality of the assay.
Secondary Screening: Cell-Based Assays
Compounds that show potent activity in biochemical assays should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.
Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known kinase dependency (e.g., A549 for c-Met/VEGFR-2, HT-29 for c-Met)[3]
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled plates
-
Plate reader (spectrophotometer or luminometer)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Assay Development:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ (growth inhibition 50) value.
Self-Validation: Include a positive control (e.g., foretinib or sorafenib) and a negative control (vehicle) to benchmark the activity of the test compounds.[4]
Lead Optimization: Pharmacokinetic Profiling
Promising lead compounds should be subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) studies to assess their drug-like properties. Pyrimidine analogues are prodrugs that require intracellular activation, making an understanding of their cellular uptake and metabolism crucial.[5]
Key In Vitro ADME Assays:
| Assay | Purpose |
| Metabolic Stability | To determine the rate of metabolism in liver microsomes. |
| CYP450 Inhibition | To assess the potential for drug-drug interactions. |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. |
| Permeability (PAMPA) | To predict passive intestinal absorption. |
In Vivo Pharmacokinetic Studies:
Lead candidates are typically administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes to determine key PK parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t₁/₂ | Half-life. |
| F% | Oral bioavailability. |
In Vivo Efficacy Studies
The ultimate test of a drug candidate's potential is its ability to inhibit tumor growth in an animal model.
Experimental Protocol: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test compound formulated for the appropriate route of administration
-
Calipers for tumor measurement
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test compound at one or more dose levels according to a predetermined schedule (e.g., once or twice daily).[6]
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Self-Validation: The study should be adequately powered with a sufficient number of animals per group. Body weight should be monitored as an indicator of toxicity. At the end of the study, tumors can be harvested for pharmacodynamic analysis of target engagement (e.g., by Western blot for phosphorylated kinases).
Chapter 4: Understanding the Mechanism - Signaling Pathways
The biological effects of kinase inhibitors are mediated through the modulation of complex intracellular signaling networks. Understanding these pathways is crucial for interpreting experimental results and predicting potential on- and off-target effects.
The c-Met and VEGFR Signaling Axis
c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis. There is significant crosstalk between these two pathways, and dual inhibition has emerged as a promising therapeutic strategy.[7]
Caption: Simplified c-Met and VEGFR2 signaling pathways.
Conclusion: A Roadmap for Discovery
The 4-[(2-Chloropyrimidin-4-yl)oxy]aniline scaffold represents a rich starting point for the discovery of novel kinase inhibitors. By employing a systematic approach that integrates rational analog design, robust synthetic chemistry, and a tiered biological evaluation cascade, researchers can efficiently navigate the complexities of the drug discovery process. This guide provides a comprehensive, albeit not exhaustive, framework to guide these efforts. The key to success lies in the iterative nature of this process, where insights from each round of synthesis and testing inform the design of the next generation of compounds, ultimately leading to the identification of drug candidates with the potential to make a meaningful impact on human health.
References
-
Gao, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115777. [Link]
-
Jacquot, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6613. [Link]
-
Wang, T., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(22), 10669-10683. [Link]
-
Li, Y., et al. (2018). Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential antitumor agents. Archiv der Pharmazie, 351(11), 1800188. [Link]
-
Patel, H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8234. [Link]
-
Tan, X., et al. (2021). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Journal of Experimental & Clinical Cancer Research, 40(1), 28. [Link]
-
Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 134-144. [Link]
-
Li, M., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(15), 4935. [Link]
-
O'Neil, J., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics, 9(1), 134-144. [Link]
-
van der Sijde, A. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1509-1525. [Link]
-
Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Reaction Biology. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Gu, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7483-7501. [Link]
-
Guo, A., et al. (2008). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences, 105(2), 692-697. [Link]
-
Ammit, A. J. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4584-4587. [Link]
-
Zhang, Y., et al. (2014). 2-Ethyl-4-methoxy aniline was synthesized from o-nitroethylbenzene, a byproduct from chloramphenicol industry, through a four-step process including Bamberger reaction, acetylation, o-methylation, and hydrolysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cross-talk between EGFR, VEGFR, and c-Met signalling pathways; in boxes are reported some quinoline based inhibitors developed up to date. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. ResearchGate. Retrieved from [Link]
-
Alcaro, S., et al. (2013). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics, 14(Suppl 1), S1. [Link]
-
Stepan, A. F., et al. (2011). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 54(22), 7864-7881. [Link]
-
ResearchGate. (n.d.). (PDF) Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12186-12204. [Link]
-
Sharma, P., & Sharma, M. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
An In-Depth Technical Guide to the Structural Analysis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Authored by: A Senior Application Scientist
Foreword: Unveiling the Core Structure
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a privileged structure in the design of targeted therapeutics. This guide focuses on a critical intermediate, 4-[(2-Chloropyrimidin-4-yl)oxy]aniline , a molecule that serves as a versatile building block for a multitude of pharmacologically active compounds.[2][3][4] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its structural elucidation. We will not merely present data; we will delve into the causality behind the analytical choices, offering a self-validating system of protocols and interpretations that embody the principles of expertise, authoritativeness, and trustworthiness.
Synthesis and Purification: Establishing the Foundation
The journey into structural analysis begins with the synthesis of the target compound. The preparation of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms.
Synthetic Protocol: A Step-by-Step Methodology
The following protocol outlines a robust method for the synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline, adapted from established procedures for analogous compounds.[1][2]
Materials:
-
4-Aminophenol
-
2,4-Dichloropyrimidine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
To a solution of 4-aminophenol (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide salt.
-
To this mixture, add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in DMF dropwise over 30 minutes.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-[(2-Chloropyrimidin-4-yl)oxy]aniline as a solid.
Rationale for Experimental Choices
-
Solvent: DMF is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium phenoxide and facilitates the SNAr reaction.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the nucleophilic phenoxide.
-
Temperature: Heating to 80°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side product formation.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 4-[(2-Chloropyrimidin-4-yl)oxy]aniline.
Spectroscopic Characterization: Deciphering the Molecular Signature
Once a pure sample is obtained, a suite of spectroscopic techniques is employed to confirm its structure. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete analysis.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | d | 1H | H-6 (pyrimidine) |
| ~7.00 | d | 2H | Ar-H (ortho to -O) |
| ~6.70 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.50 | d | 1H | H-5 (pyrimidine) |
| ~5.30 | s | 2H | -NH₂ |
Rationale for Predictions:
-
The pyrimidine protons are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.
-
The aromatic protons of the aniline ring will appear as two distinct doublets due to the symmetry of the para-substituted ring.
-
The amino protons will appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C-4 (pyrimidine, attached to -O) |
| ~161.0 | C-2 (pyrimidine, attached to -Cl) |
| ~159.5 | C-6 (pyrimidine) |
| ~148.0 | Ar-C (attached to -O) |
| ~143.0 | Ar-C (attached to -NH₂) |
| ~122.0 | Ar-CH (ortho to -O) |
| ~115.0 | Ar-CH (ortho to -NH₂) |
| ~100.0 | C-5 (pyrimidine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 1620-1580 | C=N stretch, C=C stretch | Pyrimidine and aromatic rings |
| 1250-1200 | C-O stretch | Aryl ether |
| 850-800 | C-Cl stretch | Chloro-pyrimidine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (ESI+):
-
[M+H]⁺: m/z = 224.0
-
[M+Na]⁺: m/z = 246.0
The isotopic pattern for the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
Visualizing the Analytical Workflow
Caption: Analytical workflow for structural confirmation.
Crystallographic and Computational Analysis: Understanding the Solid-State and Conformational Preferences
While spectroscopic methods provide a wealth of information about the connectivity and functional groups, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. In the absence of experimental crystallographic data for the title compound, computational modeling can provide valuable insights into its preferred conformation.
X-ray Crystallography
Should single crystals of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and dihedral angles. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[5][6] For instance, one would expect to observe hydrogen bonding between the amino group of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule.
Computational Modeling
In the absence of a crystal structure, density functional theory (DFT) calculations can be employed to predict the lowest energy conformation of the molecule. These calculations can also provide theoretical NMR and IR spectra that can be compared with experimental data to further validate the proposed structure. Key conformational features to investigate include the dihedral angle between the aniline and pyrimidine rings.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the , from its synthesis to its detailed characterization by spectroscopic and computational methods. The protocols and expected data presented herein serve as a valuable resource for researchers working with this important chemical intermediate. Future work could involve the experimental determination of its crystal structure to validate the computational models and provide a more complete understanding of its solid-state properties. Such data would further enhance its utility in the rational design of novel therapeutics.
References
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
-
2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol - MDPI. Available at: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. Available at: [Link]
-
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline - ResearchGate. Available at: [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. Available at: [Link]
-
(PDF) 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Available at: [Link]
-
Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Available at: [Link]
-
Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. Available at: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. Available at: [Link]
-
Figure S7. Mass spectrum of 4-nitroaniline. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - ResearchGate. Available at: [Link]
- US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents.
-
Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies - PubMed. Available at: [Link]
-
Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Available at: [Link]
-
A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals - MDPI. Available at: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed. Available at: [Link]
-
(PDF) Mid-Infrared, Long Wave Infrared (4-12 μm) Molecular Emission Signatures from Pharmaceuticals Using Laser-Induced Breakdown Spectroscopy (LIBS) - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. Available at: [Link]
-
Table of Contents. Available at: [Link]
-
2-[(4-Methoxyphenyl)ethynyl]aniline - SpectraBase. Available at: [Link]
-
(PDF) A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - ResearchGate. Available at: [Link]
-
Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2 - MDPI. Available at: [Link]
Sources
- 1. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Synthesis of Type II Kinase Inhibitors from 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Executive Summary & Strategic Context
The scaffold 4-[(2-Chloropyrimidin-4-yl)oxy]aniline represents a "privileged structure" in kinase inhibitor discovery. It serves as a critical bifurcation point for synthesizing Type II kinase inhibitors (e.g., VEGFR, PDGFR, and Raf inhibitors).
This intermediate possesses two distinct chemical handles that allow for divergent library synthesis:
-
The C2-Chlorine (Pyrimidine): An electrophilic site suitable for Nucleophilic Aromatic Substitution (
).[1] Modification here typically installs solubilizing groups (solvent-front binders) like N-methylpiperazine or morpholine. -
The Aniline Amine (Phenyl): A nucleophile ready for urea or amide formation. This modification targets the hydrophobic back-pocket and the DFG-motif (Asp-Phe-Gly), determining the inhibitor's specificity and "Type II" binding mode.
This guide details a robust, field-proven synthetic route that prioritizes C2-functionalization prior to urea assembly . This order of operations minimizes thermal degradation of the sensitive urea linkage and maximizes yield.
Retrosynthetic Logic & Workflow
The following diagram illustrates the strategic disconnection and the forward synthetic flow. We employ a "Tail-First" approach (modifying the solvent-exposed region) followed by the "Head" installation (binding the hydrophobic pocket).
Caption: Divergent synthesis workflow. The C2-chlorine is displaced first to withstand the thermal requirements of
Detailed Experimental Protocols
Protocol A: C2-Functionalization via Acid-Catalyzed
Objective: Displacement of the C2-chloride with N-methylpiperazine to improve aqueous solubility and establish the solvent-front interaction.
Rationale: The 2-position of the pyrimidine is less electrophilic than the 4-position (which is already occupied by the oxygen linker). To facilitate substitution at C2 without forcing conditions that might degrade the aniline, we use acid catalysis . Protonation of the pyrimidine ring nitrogen (
Materials:
-
Starting Material: 4-[(2-Chloropyrimidin-4-yl)oxy]aniline (1.0 eq)
-
Nucleophile: N-methylpiperazine (3.0 eq)
-
Solvent: Isopropanol (iPrOH) or n-Butanol
-
Catalyst: Conc. HCl (cat. 2-3 drops) or p-TsOH (0.1 eq)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline in iPrOH (concentration ~0.2 M).
-
Addition: Add N-methylpiperazine (3.0 eq) in one portion.
-
Activation: Add catalytic HCl (2-3 drops). Note: The solution may turn slightly cloudy due to salt formation; this is normal.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.
-
Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (
) should disappear, and a more polar product ( ) should appear.
-
-
Work-up:
-
Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient 95:5:0.5).
Yield Expectation: 75–85%
Protocol B: Urea Assembly (The "Specificity Switch")
Objective: Reaction of the aniline intermediate with an aryl isocyanate to form the urea motif.
Rationale: The urea moiety acts as both a hydrogen bond donor and acceptor, forming a critical "bridge" to the Glu-Lys pair in the kinase active site. This reaction is performed at room temperature to avoid side reactions (e.g., polymerization of isocyanate).
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Reagent: 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Preparation: Dissolve the aniline intermediate (from Protocol A) in anhydrous DCM (0.1 M) under an inert atmosphere (
or Ar). -
Addition: Add the isocyanate (1.1 eq) dropwise via syringe at 0°C.
-
Reaction: Remove the ice bath and stir at room temperature for 2–12 hours.
-
Visual Cue: The product often precipitates out of DCM as a white or off-white solid due to the rigid urea formation.
-
-
Monitoring: TLC (5% MeOH in DCM).
-
Work-up:
-
If precipitate forms: Filter the solid and wash with cold DCM and Ether. This often yields pure product.
-
If no precipitate: Concentrate and purify via recrystallization (EtOAc/Hexane) or column chromatography.
-
Yield Expectation: 80–95%
Quantitative Data Summary
The following table summarizes the physicochemical shifts expected during this transformation, useful for QC validation.
| Parameter | Starting Material (Cl-Pyrimidine) | Intermediate (Amino-Pyrimidine) | Final Inhibitor (Urea) |
| Molecular Weight | ~221.6 Da | ~286.3 Da | ~473.4 Da |
| LogP (Calc) | 2.1 | 1.4 (More Polar) | 3.8 (More Lipophilic) |
| 1H NMR (DMSO-d6) | |||
| Solubility (pH 7.4) | Low | High (Protonatable) | Moderate |
Mechanism of Action Visualization
Understanding the final binding mode is crucial for designing the R-groups in the protocols above.
Caption: Pharmacophore mapping of the synthesized inhibitor. The urea interacts with the DFG-Aspartate, locking the kinase in the inactive conformation.
Troubleshooting & Optimization
-
Issue: Low conversion in Step 1 (
).-
Solution: Switch solvent to n-Butanol and increase temperature to 110°C. If the aniline is electron-deficient, the reaction requires higher energy.
-
-
Issue: Isocyanate hydrolysis in Step 2.
-
Solution: Ensure solvents are anhydrous. If the isocyanate is liquid, distill it before use. If solid, store in a desiccator.
-
-
Alternative Step 2: If the specific isocyanate is unavailable, use Carbonyldiimidazole (CDI) to activate the aniline, followed by addition of the desired aryl amine.
References
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry.
-
Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.
-
Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.
-
Dumas, J., et al. (2004). "Synthesis and Pharmacological Evaluation of a Novel Series of Urea-Based Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
experimental procedure for coupling reactions with 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Executive Summary & Strategic Utility
4-[(2-Chloropyrimidin-4-yl)oxy]aniline (CAS 114352-73-3) acts as a high-value "linchpin" scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs), structurally homologous to pharmacophores found in drugs like Pazopanib. Its utility lies in its dual-electrophilic/nucleophilic nature :
-
Site A (Nucleophile): The aniline amine (
), available for acylation or reductive amination. -
Site B (Electrophile): The 2-chloropyrimidine moiety, highly activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.
This Application Note provides validated protocols for functionalizing both sites, prioritizing regioselectivity and yield. We address the specific electronic deactivation caused by the pyrimidine-ether linkage and provide self-validating experimental workflows.
Reaction Logic & Pathway Visualization
The primary challenge with this scaffold is the electronic communication between the rings. The pyrimidine ring acts as an electron-withdrawing group (EWG) through the ether linkage, slightly reducing the nucleophilicity of the aniline. Conversely, the ether oxygen donates density back into the pyrimidine, potentially modulating the reactivity of the C2-chloride.
Strategic Recommendation: Perform Amide Coupling (Site A) before
Workflow Diagram: Divergent Synthesis Strategy
Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid side reactions on the secondary amine formed in Path B during subsequent acylation steps.
Experimental Protocols
Protocol A: Amide Coupling (Aniline Functionalization)
Targeting the
The Challenge: The electron-withdrawing pyrimidine ring renders the aniline less nucleophilic than a standard phenylamine. Standard EDC/HOBt conditions may result in sluggish kinetics. The Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive active ester, driving the reaction to completion.
Materials:
-
Scaffold: 4-[(2-Chloropyrimidin-4-yl)oxy]aniline (1.0 equiv)
-
Carboxylic Acid (
): (1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (
concentration relative to scaffold). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual Cue: Solution often turns slightly yellow. -
Addition: Add the scaffold (1.0 equiv) directly to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Note: If the acid is sterically hindered, heat to
.
-
-
Work-up: Dilute with EtOAc. Wash with saturated
( ), water ( ), and brine ( ). Dry over and concentrate. -
Validation (Self-Check):
-
LCMS: Look for disappearance of Starting Material (SM) and appearance of Product Mass (
). -
Isotope Pattern: The product must retain the characteristic Chlorine isotope pattern (
ratio of : ) if the pyrimidine chloride is intact.
-
Protocol B: Displacement (Pyrimidine Functionalization)
Targeting the C2-Chloride.
The Challenge: While 2-chloropyrimidines are reactive, the 4-aryloxy substituent donates some electron density, slightly stabilizing the ring compared to a 2,4-dichloropyrimidine. The Solution: Use a polar aprotic solvent or alcohol with moderate heat. No metal catalyst is required for amine nucleophiles.
Materials:
-
Substrate: Scaffold (or Intermediate A from Protocol A) (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (2.0 equiv) or
(3.0 equiv) -
Solvent: 2-Propanol (IPA) or 1,4-Dioxane.
Procedure:
-
Setup: Dissolve the substrate in IPA or Dioxane (
). -
Reagent Addition: Add the Amine (1.5 equiv) and DIPEA (2.0 equiv).
-
Reaction: Heat to
(reflux for IPA) for 4–12 hours.-
Green Chemistry Alternative: This reaction can often be performed in Water with KF (Potassium Fluoride) as an additive, exploiting the hydrophobic effect to accelerate the reaction [1].
-
-
Work-up: Evaporate volatiles. Redissolve in DCM, wash with water.
-
Validation (Self-Check):
-
LCMS: Complete loss of the Chlorine isotope pattern (
and peaks) is the definitive sign of reaction completion. -
NMR: Appearance of amine signals and an upfield shift of the pyrimidine C5-H proton due to increased electron donation from the new amine.
-
Data Summary & Troubleshooting
| Parameter | Protocol A (Amide Coupling) | Protocol B ( |
| Primary Reagent | HATU / Carboxylic Acid | Amine ( |
| Key Driver | Activation of Acid (Active Ester) | Nucleophilicity of Amine / Electrophilicity of C2 |
| Temp Range | ||
| Typical Yield | ||
| Common Pitfall | Incomplete conversion due to aniline deactivation. Fix: Switch to | Hydrolysis of Cl to OH (Pyrimidinone) if water is present at high temp. Fix: Use anhydrous solvents.[1] |
References
-
National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Available at: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link][1][2][3][4][5][6][7][8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]
- 5. oswaal360.com [oswaal360.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Development of PLK4 Inhibitors Utilizing an Aminopyrimidine Core: An Application Guide for Researchers
Introduction: Targeting the Master Regulator of Centriole Duplication in Oncology
Polo-like kinase 4 (PLK4) has emerged as a compelling target in oncology due to its critical role as the master regulator of centriole duplication.[1][2] Aberrant expression of PLK4 is a hallmark of numerous cancers, including breast, colorectal, and ovarian cancers, leading to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[2][3] Inhibiting PLK4's kinase activity presents a promising therapeutic strategy to disrupt the proliferation of cancer cells, which often exhibit a heightened dependency on this pathway.[2] PLK4 inhibitors function by binding to the ATP-binding pocket of the kinase domain, thereby blocking its enzymatic function.[3] This disruption of PLK4 activity prevents the phosphorylation of substrates essential for centriole duplication, leading to mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[3]
The aminopyrimidine scaffold has proven to be a versatile and effective core structure for the development of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the kinase hinge region provides a strong foundation for inhibitor binding. This guide provides a comprehensive overview of the principles and methodologies for the development of aminopyrimidine-based PLK4 inhibitors, from initial design and synthesis to preclinical evaluation.
The PLK4 Signaling Pathway: A Network of Mitotic Regulation
PLK4's primary function is to initiate the formation of new centrioles during the cell cycle. This process is tightly regulated to ensure that each daughter cell inherits the correct number of centrosomes, which are essential for forming the bipolar spindle during mitosis. Dysregulation of this pathway can have catastrophic consequences for genomic stability.
Caption: The PLK4 signaling pathway and the mechanism of action of aminopyrimidine-based inhibitors.
Design and Synthesis of Aminopyrimidine-Based PLK4 Inhibitors: A Scaffold Hopping Approach
A successful strategy for discovering novel PLK4 inhibitors with an aminopyrimidine core involves "scaffold hopping" from known inhibitors, such as those with an aminopyrazole core.[2] This approach leverages existing structural information to design new chemical entities with potentially improved properties. The aminopyrimidine core serves as a bioisostere for the aminopyrazole, maintaining crucial hydrogen bonding interactions with the kinase hinge region.
General Synthetic Workflow
The synthesis of aminopyrimidine-based PLK4 inhibitors typically follows a multi-step process that allows for the diversification of different regions of the molecule to explore structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis of aminopyrimidine-based PLK4 inhibitors.
Protocols for the Synthesis and Evaluation of Aminopyrimidine-Based PLK4 Inhibitors
This section provides detailed, field-proven protocols for the synthesis and evaluation of a representative aminopyrimidine-based PLK4 inhibitor.
Protocol 1: Synthesis of a Potent Aminopyrimidine PLK4 Inhibitor
This protocol describes a representative synthesis of a 5-chloro-N2,N4-di-substituted-pyrimidine-2,4-diamine, a class of compounds that has shown high potency against PLK4.[4]
Materials:
-
2,4,5-trichloropyrimidine
-
Substituted aniline
-
Cyclic amine (e.g., tetrahydro-2H-pyran-4-amine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., X-Phos)
-
Base (e.g., K2CO3)
-
Solvents (e.g., n-BuOH, DMSO, EtOH, ethyl acetate)
-
Reagents for workup and purification (e.g., water, brine, Na2SO4, silica gel)
Step 1: Synthesis of Intermediate 2r
-
To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in a suitable solvent such as chloroform, add triethylamine (TEA, 1.2 eq) and a substituted aniline (1.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate 2r.
Step 2: Synthesis of Intermediate 16a
-
To a solution of a suitable starting material (e.g., a nitro-substituted precursor) in ethanol, add a catalytic amount of Palladium on carbon (Pd/C) and ammonium formate.
-
Heat the reaction mixture at 80°C for 2 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude intermediate 16a, which can often be used in the next step without further purification.
Step 3: Buchwald-Hartwig Amination to Yield the Final Product (e.g., Compound 8h)
-
To a reaction vessel, add intermediate 2r (1.0 eq), intermediate 16a (1.2 eq), potassium carbonate (K2CO3, 2.0 eq), X-Phos (0.2 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.1 eq).
-
Add n-butanol (n-BuOH) as the solvent and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 85°C for 8 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final aminopyrimidine PLK4 inhibitor.
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Assay
The LanthaScreen® Eu Kinase Binding Assay is a robust method to determine the inhibitory activity of compounds against PLK4 in a biochemical format.[2]
Materials:
-
PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare a 4X solution of the test compound in the assay buffer.
-
Prepare a 2X mixture of the PLK4 enzyme and the Eu-anti-Tag Antibody in the assay buffer.
-
Prepare a 4X solution of the Kinase Tracer in the assay buffer.
-
In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Cellular Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Protocol 4: In Vivo Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of an aminopyrimidine-based PLK4 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the tumor growth inhibition data to assess the efficacy of the compound.
Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Insights
The development of potent aminopyrimidine-based PLK4 inhibitors is guided by understanding the SAR. Key insights include:
-
Aminopyrimidine Core: Essential for hinge binding.
-
Substitutions at the N2 and N4 positions: Crucial for modulating potency, selectivity, and pharmacokinetic properties. For instance, introducing a hydrogen bond donor on a phenyl ring at one of these positions can significantly enhance activity.[2]
-
Hydrophilic Moieties: The addition of hydrophilic groups, such as a methylpiperazine moiety, can improve solubility and other drug-like properties.[2]
Comparative Efficacy of Aminopyrimidine-Based PLK4 Inhibitors
| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) | Notes | Reference |
| Compound 8h | 6.7 | 1.44 | Good plasma and liver microsomal stability. | [5] |
| Compound 5f | 0.8 | 0.48 | Favorable plasma binding and liver microsomal stability. | [4] |
| Compound 3b | 31.2 | >20 | Moderate inhibitory activity. | [2] |
| Compound 3r | 17.4 | 8.72 | Introduction of a hydrogen bond donor improves activity over 3b. | [2] |
Conclusion and Future Directions
The aminopyrimidine core has proven to be a highly effective scaffold for the development of potent and selective PLK4 inhibitors. The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for researchers in the field of drug discovery to design, synthesize, and characterize novel anticancer agents targeting PLK4. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these inhibitors to advance them into clinical development. The concept of synthetic lethality, particularly in cancers with TRIM37 amplification, offers a promising avenue for patient stratification and personalized medicine approaches with PLK4 inhibitors.
References
-
Xue, Y. et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem.14 , 1787-1802 (2023). [Link]
-
Xue, Y., Mu, S., Sun, P., Sun, Y., Zhao, D. & Cheng, M. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry14 , 1787-1802 (2023). [Link]
-
Mu, S. et al. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Med. Chem. (2025). [Link]
-
Creative Diagnostics. PLK Signaling Pathway. [Link]
-
Patsnap Synapse. What are PLK4 inhibitors and how do they work?. [Link]
-
Marsilje, T. H. et al. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. J. Med. Chem.56 , 5675–5690 (2013). [Link]
-
Oric Pharmaceuticals. Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. [Link]
-
Huang, Z. et al. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Des. Devel. Ther.9 , 4213–4223 (2015). [Link]
-
Johnson, T. O. et al. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. J. Med. Chem.63 , 10376–10401 (2020). [Link]
-
ACS Publications. Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. [Link]
-
ResearchGate. Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
Admescope. In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
ResearchGate. Polo-like kinase 4 (PLK4) is indispensable for precise control of centriole duplication. [Link]
-
ResearchGate. IC50 values of compounds 4, 6a, 6b, 7, and 9, as well as volasertib, against BRD4/PLK1 enzymes. [Link]
-
Wang, Z. et al. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Bioorg. Med. Chem.68 , 116862 (2022). [Link]
-
O'Connell, R. D. et al. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. J. Infect. Dis.219 , 956–965 (2019). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline Synthesis
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Process Troubleshooting Target Molecule: 4-[(2-Chloropyrimidin-4-yl)oxy]aniline (CAS: 56766-03-1)
Executive Summary & Mechanistic Insight[1]
The synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline relies on a Nucleophilic Aromatic Substitution (
To improve yield, you must shift the reaction from a stochastic mixture to a kinetically controlled system.
The Mechanistic Driver: pKa-Directed Chemoselectivity
The core challenge is that 4-aminophenol is an ambident nucleophile.
-
Amine (-NH₂): Moderate nucleophile, neutral.
-
Phenol (-OH): Weak nucleophile (neutral), but Strong Nucleophile (anionic -O⁻).
The Solution: You must exploit the acidity difference. The pKa of the phenol proton is ~10.3, while the aniline protons are effectively non-acidic (pKa > 30) in these conditions. By using a base like Potassium Carbonate (
Visualization: Reaction Pathways & Competing Risks
Figure 1: Mechanistic divergence in the reaction.[2] Success depends on maximizing the Green pathway (Phenoxide formation) and suppressing the Red pathways.
Troubleshooting Guide (FAQ Format)
Issue 1: "My yield is stuck at 40-50%, and I see unreacted starting material."
Diagnosis: Incomplete deprotonation or moisture contamination. Root Cause:
-
Moisture: 2,4-dichloropyrimidine is sensitive to hydrolysis. If your solvent (DMF/DMSO) is "wet," water competes with the phenol, creating uracil derivatives (inactive).
-
Particle Size: Granular
has low surface area, leading to slow deprotonation.
Corrective Action:
-
Solvent: Use anhydrous DMF or DMAc (Dimethylacetamide).
-
Base: Switch to powdered
or . Cesium carbonate is more soluble in organic solvents and increases the nucleophilicity of the "naked" phenoxide anion. -
Stoichiometry: Increase base to 1.2–1.5 equivalents.
Issue 2: "I am detecting significant N-alkylation (secondary amine formation)."
Diagnosis: Loss of Chemoselectivity. Root Cause: The reaction environment is not basic enough. If the phenol is not ionized, the neutral amine competes with the neutral phenol. Since nitrogen is less electronegative than oxygen, the neutral amine is actually more nucleophilic than the neutral phenol. Corrective Action:
-
Pre-activation: Stir the 4-aminophenol with the base for 30 minutes before adding the chloropyrimidine. This ensures the phenoxide is fully formed.
-
Temperature: Lower the addition temperature to 0°C. The phenoxide (strong nucleophile) reacts fast even at low temps; the neutral amine (weaker) requires higher activation energy.
Issue 3: "The product is dark/black."
Diagnosis: Oxidation of the aniline moiety. Root Cause: Free anilines are prone to oxidation by air, forming quinone-imine type impurities that are deeply colored. Corrective Action:
-
Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
-
Reducing Agent: Add a pinch (1-2 mol%) of Sodium Metabisulfite or Ascorbic acid during the workup to prevent oxidation.
Optimized Experimental Protocol
This protocol is designed for high regioselectivity and chemoselectivity .
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)[1]
-
4-Aminophenol (1.05 equiv) — Slight excess ensures full consumption of the electrophile.
-
Potassium Carbonate (Powdered, anhydrous) (1.2 equiv)
-
Solvent: DMF (Anhydrous) — Concentration: 0.5 M
Workflow:
-
System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Nucleophile Formation (Critical Step):
-
Charge DMF, 4-Aminophenol, and Powdered
. -
Stir at Room Temperature (25°C) for 30–45 minutes. The mixture may turn slightly colored; this is the phenoxide forming.
-
-
Electrophile Addition:
-
Cool the mixture to 0°C (Ice bath).
-
Dissolve 2,4-Dichloropyrimidine in a minimal amount of DMF.
-
Add the pyrimidine solution dropwise over 20 minutes. Why? Keeping the concentration of electrophile low relative to the nucleophile favors the faster reaction (O-alkylation) over side reactions.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature naturally.
-
Stir for 4–6 hours. Monitor by HPLC/TLC.
-
Note: Do not heat above 60°C unless conversion stalls. High heat promotes C-2 attack and N-alkylation.
-
-
Workup:
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige solid | Dark brown indicates oxidation. |
| Purity (HPLC) | > 98.0% | Main impurity is usually bis-ether or N-alkylated. |
| 1H NMR Key Shift | Pyrimidine C-5 Proton | The C-5 proton of the product usually appears as a doublet around |
| Regioselectivity | > 95:5 (C4 vs C2) | C4-isomer is the major product. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing synthetic failures.
References
-
Regioselectivity of 2,4-Dichloropyrimidine
-
Synthetic Protocol & Intermediates
-
Molecules. (2022).[4] Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives. Retrieved from
- Insight: Provides experimental conditions (Base/Solvent)
-
-
Chemoselectivity of Aminophenols
- General SNAr Methodology: Organic Process Research & Development. Practical Synthesis of 2,4-Disubstituted Pyrimidines. (General Reference for Industrial SNAr conditions).
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. 1283979-71-4|4-[(2-Methylpyrimidin-4-yl)oxy]aniline|BLD Pharm [bldpharm.com]
- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminophenol | 123-30-8 [chemicalbook.com]
Technical Support Center: Pyrimidine Synthesis & Troubleshooting
[1]
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in Pyrimidine Synthesis Audience: Research Scientists & Medicinal Chemists[1]
Introduction
Welcome to the Pyrimidine Synthesis Technical Support Center. You are likely here because your LC-MS shows a complex mixture instead of a clean peak, or your "simple" condensation yielded a fused tar. Pyrimidines are the backbone of modern oncology and antiviral pharmacophores, yet their synthesis is plagued by ambident nucleophilicity and competing thermodynamic pathways.
This guide is not a textbook; it is a diagnostic tool. We break down the three most common failure modes: Multicomponent Competition (Biginelli) , Hydrolytic Sensitivity (Pinner) , and Regioselective Ambiguity (Alkylation) .[1]
Module 1: The Biginelli Reaction (Multicomponent Failures)
The Issue: You attempted a one-pot Biginelli reaction (Aldehyde + Urea +
Root Cause Analysis: The "Three-Horse Race"
The Biginelli reaction relies on the formation of an
Diagnostic Diagram: The Bifurcation Point
Caption: Figure 1. The kinetic competition between the desired iminium formation (Green) and the parasitic Knoevenagel condensation (Red).
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Product is yellow/orange solid (Not DHPM) | Knoevenagel Adduct. The | Switch Catalyst. Weak acids (acetic acid) favor Knoevenagel.[1] Switch to a Lewis Acid like Yb(OTf) |
| Low Yield / Sticky Polymer | Incomplete Cyclization. The intermediate ureide formed but didn't close.[1] | Solvent-Free/Microwave. Run the reaction neat (no solvent) at 100°C or use microwave irradiation to overcome the activation energy barrier for ring closure [2].[1] |
| Aldehyde remains unreacted | Steric Deactivation. Ortho-substituted aldehydes are hindering the initial attack.[1] | Sequential Addition. Pre-mix Aldehyde + Urea + Catalyst for 30 mins before adding the |
Module 2: The Pinner Synthesis (Hydrolysis & pH)[1]
The Issue: You are condensing an amidine with a 1,3-dicarbonyl, but the yield is <10%, and you smell ammonia or see carboxylic acids.
Root Cause: The "Water Enemy"
Amidines are unstable free bases.[1] In the presence of trace moisture, they hydrolyze rapidly to amides, releasing ammonia. Furthermore, if the pH is not strictly controlled, the amidine protonates (becoming non-nucleophilic) or the dicarbonyl fails to enolize.
Optimization Protocol: The Anhydrous System
-
Amidine Preparation: Do not use old amidine bottles.
-
Action: Liberate the free base from the hydrochloride salt in situ using NaOEt/EtOH immediately before adding the electrophile.
-
-
Solvent Drying:
-
The "Slow-Fast" Addition:
Validation Check: Take an aliquot after 1 hour. If TLC shows a baseline spot (carboxylic acid from dicarbonyl hydrolysis) or a high Rf spot (amide from amidine hydrolysis), your solvent is wet.[1]
Module 3: Functionalization (Chlorination & Alkylation)[1]
The Issue: You have a hydroxypyrimidine (pyrimidinone) and need to functionalize it.
-
Chlorination (POCl
): The reaction turned into black tar or erupted.[1] -
Alkylation: You wanted
-alkylation but got -alkylation (or vice versa).
Part A: Safe Chlorination with POCl
The conversion of C-OH to C-Cl using POCl
-
The "Black Tar" Phenomenon: Caused by overheating and polymerization of the pyrimidine ring, often catalyzed by the phosphoric acid byproducts.
-
The "Eruption": Caused by quenching POCl
with water.[1]
Revised Protocol for Clean Chlorination [3]:
-
Reagent: Use equimolar POCl
if possible, or a slight excess (1.5 eq) rather than using it as a solvent.[1] -
Base: Add
-diethylaniline or DIPEA (1 eq) to scavenge HCl. This prevents acid-catalyzed tar formation.[1] -
Quenching (Critical Safety):
-
NEVER add water to the reaction mixture.[1]
-
ALWAYS pour the cooled reaction mixture slowly onto crushed ice/NH
OH mixture with vigorous stirring.
-
Part B: Regioselectivity (N- vs. O-Alkylation)
2-Hydroxypyrimidines are ambident nucleophiles .[1] They exist in equilibrium between the lactam (NH-form) and lactim (OH-form).[1]
Decision Tree: Controlling the Site of Attack
Caption: Figure 2. Strategic selection of reaction conditions to force N- vs O-alkylation [4].
Data Summary: Solvent & Base Effects
| Target | Recommended Solvent | Recommended Base | Mechanistic Rationale |
| N-Alkylation | Water (Micellar), DMF, MeOH | NaOH, Cs | The amide-like tautomer is thermodynamically more stable. Polar solvents stabilize the transition state for N-attack.[1] |
| O-Alkylation | Benzene, Toluene, DCM | Ag | Silver coordinates to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen (HSAB theory). |
Frequently Asked Questions (FAQ)
Q: My Biginelli product is oil and won't crystallize. How do I purify it? A: This is common with aliphatic aldehydes.[1] Do not distill (DHPMs decompose).[1] Use column chromatography with a gradient of Hexane:Ethyl Acetate (starting 8:2).[1] If it's still oily, try triturating with cold diethyl ether to induce precipitation.[1]
Q: During POCl
Q: Can I use aliphatic aldehydes in the Pinner synthesis? A: You can, but yields are lower due to aldol condensation side reactions. Troubleshooting: Pre-convert the aliphatic aldehyde into an enol ether or enamine before reacting with the amidine to reduce side reactions.
References
-
Kappe, C. O. (1993).[1] 100 years of the Biginelli dihydropyrimidine synthesis.[1][2] Tetrahedron, 49(32), 6937-6963. Link
-
Kappe, C. O., & Stadler, A. (2000).[1] Microwave-assisted high-speed parallel synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones using a solventless Biginelli condensation protocol.[1] Journal of Combinatorial Chemistry. Link[1]
-
El-Faham, A., et al. (2021).[1][3][4][5] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 26(15).[1] Link
-
Rao, G. K., et al. (2021).[1] Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[1][6][7] Journal of Organic Chemistry. Link[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Protocols for 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Ticket ID: SC-PYR-04-OX Status: Active Support Topic: Process Optimization & Troubleshooting for S_NAr Coupling Audience: Process Chemists, Scale-up Engineers
Executive Summary & Reaction Logic
The Challenge: Scaling the synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline involves a Nucleophilic Aromatic Substitution (S_NAr) between 2,4-dichloropyrimidine and 4-aminophenol .
While theoretically straightforward, this reaction presents three distinct competing pathways that ruin yield and purity at scale:
-
Regioselectivity (C4 vs. C2): The pyrimidine ring has two electrophilic sites. While C4 is more reactive, C2 attack is a common impurity at higher temperatures.
-
Chemoselectivity (O- vs. N-arylation): The nucleophile (4-aminophenol) is ambident. You require O-arylation, but the amine is prone to attack if the phenol is not properly activated.
-
Bis-substitution: Over-reaction where both chlorines are displaced.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways and the thermodynamic/kinetic logic required to steer the reaction.
Figure 1: Reaction selectivity landscape. The C4 position is kinetically favored due to the stability of the para-quinoid Meisenheimer intermediate, but thermal variance allows C2 substitution.
Troubleshooting Guide (Q&A Format)
Module A: Regioselectivity (C4 vs. C2 Control)
Q: Why does my HPLC show a persistent 5-10% impurity eluting close to the product, even with stoichiometric control?
Diagnosis: This is likely the C2-isomer (2-[(4-aminophenyl)oxy]-4-chloropyrimidine). Root Cause: 2,4-Dichloropyrimidine is highly reactive. While the C4 position is more electrophilic due to the nitrogen arrangement, the energy barrier difference between C4 and C2 attack is small enough that elevated temperatures allow the C2 pathway to open. Solution:
-
Temperature Discipline: Maintain the reaction temperature between -5°C and 5°C during the addition of the chloropyrimidine. Do not allow the exotherm to spike above 10°C.
-
Reverse Addition: Do not add the base/phenol mixture to the pyrimidine. Dissolve the 2,4-dichloropyrimidine (electrophile) and cool it, then slowly dose in the pre-formed phenoxide (nucleophile). This keeps the electrophile in excess locally, favoring the faster kinetic reaction (C4) over the slower thermodynamic one (C2).
Module B: Chemoselectivity (O vs. N)
Q: I am detecting significant N-arylated byproducts. Is my base too strong?
Diagnosis: Paradoxically, this often happens if the base is too weak or the deprotonation is incomplete.
Mechanism: The phenol group (
-
Base Choice: Use Potassium Carbonate (
) (2.0 - 2.5 equiv). It provides a robust "heterogeneous buffer" effect in DMF/DMSO. -
Solvent: Switch to DMF or NMP . These polar aprotic solvents solvate the cation (
), leaving the phenoxide "naked" and highly reactive, ensuring it outcompetes the amine. -
Pre-activation: Stir the 4-aminophenol with the base for 30-60 minutes before adding the electrophile. This ensures the phenoxide is fully formed.
Module C: Scale-Up & Workup
Q: The reaction turns into a solid block during scale-up. How do I handle the slurry?
Diagnosis: S_NAr reactions generate stoichiometric salts (KCl). In concentrated DMF/DMSO volumes (<5 volumes), the slurry becomes unmixable. Engineering Fix:
-
Minimum Dilution: Ensure a minimum of 8-10 volumes of solvent relative to the starting material.
-
Impeller Selection: Switch from a magnetic stir bar (lab scale) to an anchor or retreat-curve impeller (pilot scale) to handle high-torque slurries.
Q: How do I remove DMF without high-vacuum distillation, which degrades the product?
Solution: Water Crash-out (Precipitation).
-
Quench the reaction mixture into 3x volumes of ice water .
-
The product is lipophilic and will precipitate; DMF and inorganic salts will stay in the aqueous phase.
-
Critical Step: The pH of the water quench must be monitored. If it is too basic (
), the product may degrade. Adjust to neutral pH if necessary before filtration.
Standard Operating Procedure (SOP) for 100g Scale
This protocol is designed for high O-selectivity and C4-regioselectivity.
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2,4-Dichloropyrimidine | 148.98 | 1.0 | 100.0 g | Electrophile |
| 4-Aminophenol | 109.13 | 1.05 | 76.9 g | Nucleophile |
| Potassium Carbonate | 138.21 | 2.2 | 204.0 g | Base |
| DMF (Anhydrous) | - | - | 1.0 L | Solvent |
Step-by-Step Workflow
Step 1: Nucleophile Activation (The "O-Selective" Step)
-
Charge a 2L reactor with DMF (600 mL) and 4-Aminophenol (76.9 g) .
-
Safety Note: 4-Aminophenol oxidizes rapidly. Purge headspace with Nitrogen (
) immediately. -
Add
(204 g) (milled powder preferred for surface area). -
Stir at 20-25°C for 60 minutes . The mixture will turn dark; this is normal for phenoxide formation.
Step 2: Electrophile Addition (The "Regio-Selective" Step)
-
In a separate vessel, dissolve 2,4-Dichloropyrimidine (100 g) in DMF (400 mL) .
-
Cool the Nucleophile Slurry (from Step 1) to 0°C .
-
Add the Electrophile Solution dropwise over 90-120 minutes .
-
Control Point: Internal temperature must not exceed 5°C .
-
-
After addition, allow to warm to 20°C and stir for 4 hours.
Step 3: Workup & Isolation
-
Prepare 3.0 L of DI Water in a separate quench vessel (cooled to 5°C).
-
Slowly pour the reaction mixture into the water (exothermic).
-
Stir the resulting suspension for 2 hours to leach DMF.
-
Filter the solids. Wash the cake with Water (2 x 500 mL) to remove residual DMF/Salts.
-
Dry in a vacuum oven at 45°C (Product is thermally stable up to ~80°C, but 45°C prevents oxidation).
Process Safety & Hazard Analysis
The following diagram details the scale-up workflow with integrated safety checkpoints.
Figure 2: Process safety workflow emphasizing nitrogen purging and thermal control points.
Safety Data Sheet (SDS) Highlights
-
2,4-Dichloropyrimidine: Severe skin and eye irritant.[1] Sensitizer. Handle in a fume hood.
-
4-Aminophenol: Mutagenic suspect. Rapidly absorbed through skin.
-
Reaction Hazards: The reaction with carbonates releases mild
gas; ensure reactor venting is not blocked. The quench into water is exothermic.[2]
References
-
Regioselectivity of 2,4-Dichloropyrimidine
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class.
-
URL:[Link]
-
Chemoselectivity (O- vs N-Arylation)
-
Safety & Handling
-
Title: 2,4-Dichloropyrimidine Safety Data Sheet.[4]
- Source: Fisher Scientific.
-
-
Process Chemistry & Scale-Up Context
Sources
managing reaction exotherms in aniline derivative synthesis
Welcome to the Aniline Synthesis Process Safety Center.
Current Status: Operational Role: Senior Application Scientist Ticket ID: ANL-EXO-CONTROL-001
Mission Statement
You are accessing this guide because you are scaling up an aniline derivative synthesis. Whether via nitro-reduction or nucleophilic aromatic substitution (SnAr), the formation of the C-N bond is fundamentally exothermic. In nitro-reductions specifically, the energy release is sufficient to trigger secondary decomposition events that can destroy reactors and lives.
This guide is not a textbook. It is a field manual for survival and process integrity. It replaces "rules of thumb" with thermodynamic quantification.
Module 1: The "Red Zone" – Thermodynamics of Nitro-Reduction
User Query: “I’m reducing a nitro-aromatic to an aniline. The exotherm seems manageable at 10g, but I’m worried about the 1kg scale. What are the hard numbers?”
Technical Response:
The transition from lab scale to kilo-lab is where heat transfer becomes the rate-limiting step. You must respect the Enthalpy of Reaction (
The Critical Data Table
| Reaction Type | Approx. Enthalpy ( | Adiabatic Temp Rise ( | Hazard Level |
| Nitro Reduction (H₂/Catalyst) | -545 to -580 kJ/mol | > 200 °C | CRITICAL |
| Nitro Reduction (Fe/Acid) | -500 kJ/mol (varies) | High | High |
| SnAr (Aryl Halide + Amine) | -100 to -180 kJ/mol | 50 - 100 °C | Moderate |
| N-Alkylation | -50 to -80 kJ/mol | 20 - 40 °C | Low/Moderate |
The Causality of Failure:
For nitro-reduction, a
-
Risk: Most organic nitro compounds and aniline derivatives have decomposition onset temperatures (
) between 200°C and 250°C . -
The Trap: The reaction exotherm alone is enough to push the reactor temperature into the decomposition zone of the product/starting material. This leads to a thermal runaway: Reaction Heat + Decomposition Heat = Detonation.
Module 2: Catalytic Hydrogenation – The "Stall & Spike" Phenomenon
User Query: “My hydrogenation uptake stopped. I added more catalyst, and 10 minutes later the temperature spiked 40°C instantly. What happened?”
Technical Response: You experienced Accumulation , the most common cause of hydrogenation accidents.
The Mechanism:
-
Stall: The reaction slowed due to catalyst poisoning or mass transfer limits (H₂ starvation), not because the reagents were consumed.
-
Accumulation: You continued to feed the nitro-substrate (or it was all added batch-wise), but it did not react. A highly energetic intermediate, Hydroxylamine (-NHOH) , likely built up.
-
Spike: When you added fresh catalyst or improved agitation, the accumulated substrate and intermediates reacted simultaneously. The cooling jacket could not remove the instantaneous heat release.
Visualizing the Safety Logic
The following diagram illustrates the decision logic required to prevent accumulation-based runaway.
Caption: Logic flow for managing reaction stalls. Never dose substrate into a stalled reactor.
Module 3: Nucleophilic Substitution (SnAr) – The "Passive" Barrier
User Query: “I am avoiding hydrogenation. I’m using a fluoronitrobenzene and an amine. Is this safe?”
Technical Response: It is safer, but not risk-free. SnAr reactions are still exothermic (~ -150 kJ/mol).
The Self-Validating Protocol (Reflux Control): To ensure safety without expensive calorimetry in early development, use the Solvent Reflux Barrier .
-
Select a Solvent: Choose a solvent with a boiling point (
) that is:-
High enough to drive the reaction kinetics.
-
Lower than the decomposition onset temperature (
) of your reagents/products (determined by DSC).
-
-
The Mechanism: If the reaction runs away, the solvent boils. The phase change (liquid
gas) absorbs massive amounts of energy (Latent Heat of Vaporization), clamping the temperature at the boiling point. -
Constraint: You must ensure your condenser capacity exceeds the maximum possible boil-up rate.
Module 4: Process Safety Engineering – The Data You Need
User Query: “What specific tests do I need to request from my safety lab before scaling up?”
Technical Response: Do not scale up without these two specific datasets.
Differential Scanning Calorimetry (DSC)
-
Purpose: Find the "Cliff Edge."
-
Output:
(Decomposition Onset) and (Decomposition Energy). -
Rule: Your Maximum Process Temperature (MTSR) must be at least 50°C below
.
Reaction Calorimetry (RC1)
-
Purpose: Measure the heat flow profile.
-
Output:
(Total Heat) and Heat Release Rate ( ). -
Calculation:
Where (If MTSR > , you have a potential bomb. You must switch from batch to semi-batch dosing).
Workflow for Scale-Up
Caption: The "Go/No-Go" decision pathway for scaling exothermic aniline synthesis.
References
-
Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
for nitro reductions). -
Tong, W. A., et al. (2013). "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety.
-
Gustin, J. L. (2005). "Runaway reaction hazards in processing organic nitro compounds." Organic Process Research & Development. (Provides enthalpy data ~-550 kJ/mol for nitro reduction).[1]
-
Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations." University of Wisconsin-Madison Safety Guide.
Sources
Technical Support Center: Method Refinement for Consistent Yield of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Welcome to the Technical Support Center for the synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a consistent and high-yield synthesis of this key intermediate. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.
I. Foundational Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-aminophenol with 2,4-dichloropyrimidine. The phenoxide ion, generated in situ by a base, acts as the nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chloride leaving groups. The C4 position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position, leading to the desired regioselectivity.
II. Troubleshooting Guide: From Inconsistent Yields to Impure Product
This section addresses common issues encountered during the synthesis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from incomplete reaction to product degradation. Let's break down the potential culprits:
-
Inadequate Base: The choice and amount of base are critical for the deprotonation of 4-aminophenol to form the reactive phenoxide.
-
Insight: A weak base or insufficient equivalents may lead to a low concentration of the nucleophile, thus slowing down the reaction and promoting side reactions.
-
Troubleshooting:
-
Base Selection: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often more effective in driving the reaction to completion.
-
Equivalents: Ensure at least one equivalent of base is used. Using a slight excess (1.1-1.5 equivalents) can be beneficial.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature directly influences the reaction rate.
-
Insight: If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and degradation of the starting materials or product.
-
Troubleshooting:
-
Gradual Heating: Start the reaction at room temperature and gradually increase the temperature, monitoring the progress by TLC or LC-MS. A common temperature range for this reaction is 80-100 °C.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.
-
Insight: Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the cation of the base without interfering with the nucleophile.
-
Troubleshooting:
-
Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices. DMF is a widely used solvent for this type of reaction.[1][2]
-
Moisture Content: Ensure the use of anhydrous solvents, as water can react with the starting materials and intermediates.
-
-
Question 2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I minimize this?
Answer: The formation of the di-substituted product, where both chlorine atoms on the pyrimidine ring are replaced by 4-aminophenol, is a common side reaction.
-
Insight: This occurs when the reaction conditions are too harsh or when an excess of the nucleophile is present for an extended period.
-
Troubleshooting:
-
Stoichiometry Control: Use a 1:1 molar ratio of 4-aminophenol to 2,4-dichloropyrimidine. A slight excess of the dichloropyrimidine can sometimes be used to ensure full conversion of the more valuable aminophenol.
-
Temperature and Reaction Time: Monitor the reaction closely and stop it once the starting 4-aminophenol is consumed. Prolonged reaction times, especially at elevated temperatures, will favor the formation of the di-substituted product.
-
Slow Addition: Adding the 4-aminophenol/base mixture slowly to the solution of 2,4-dichloropyrimidine can help maintain a low concentration of the nucleophile and improve selectivity.
-
Question 3: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography. What are the potential impurities?
Answer: Persistent impurities can be challenging. Besides the di-substituted product, other common impurities include:
-
Unreacted Starting Materials: Incomplete conversion will leave residual 4-aminophenol and 2,4-dichloropyrimidine.
-
Hydrolysis Products: 2,4-dichloropyrimidine can react with any residual water to form 2-chloro-4-hydroxypyrimidine. The product itself can also undergo hydrolysis under certain conditions.
-
Side-products from N-arylation: Although O-arylation is favored, some N-arylation of the aniline nitrogen can occur, leading to isomeric impurities.
-
Troubleshooting Purification:
-
Aqueous Work-up: A thorough aqueous work-up can help remove inorganic salts and water-soluble impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting spots.
-
Stationary Phase: While silica gel is standard, other stationary phases like alumina could offer different selectivity.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reactants?
A1: It is generally recommended to add the base to a solution of 4-aminophenol in the reaction solvent first to pre-form the phenoxide. This mixture is then added to the solution of 2,4-dichloropyrimidine. This can help to control the reaction rate and minimize side reactions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent potential oxidative side reactions of the 4-aminophenol, which can be sensitive to air, especially at elevated temperatures.
Q4: What are the key safety precautions for this synthesis?
A4:
-
2,4-Dichloropyrimidine: Is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.
-
Bases: Handle all bases with care, as they can be corrosive.
IV. Experimental Workflow & Data
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
-
Reactant Preparation: To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Reaction Setup: In a separate flask, dissolve 2,4-dichloropyrimidine (1.05 eq) in anhydrous DMF.
-
Reaction Execution: Slowly add the 4-aminophenol/K2CO3 mixture to the 2,4-dichloropyrimidine solution at room temperature under a nitrogen atmosphere.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to weak base, low temperature, or poor solvent choice. | Use a stronger base (e.g., K2CO3), optimize temperature (80-100 °C), and use an aprotic polar solvent (e.g., DMF). |
| Di-substitution | Excess nucleophile, high temperature, or prolonged reaction time. | Use a 1:1 stoichiometry or a slight excess of 2,4-dichloropyrimidine, monitor the reaction closely, and consider slow addition of the nucleophile. |
| Purification Difficulties | Presence of unreacted starting materials, hydrolysis products, or N-arylation isomers. | Optimize reaction conditions to minimize byproducts, perform a thorough aqueous work-up, and explore different purification techniques like recrystallization or optimized chromatography. |
V. Visualizing the Process
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-[(2-Chloropyrimidin-4-yl)oxy]aniline.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for yield optimization.
VI. References
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link][1]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Institutes of Health. Available at: [Link][2]
Sources
- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Multi-Modal Spectroscopic Guide to the Structural Validation of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Introduction: The Imperative of Structural Certainty in Synthesis
This guide provides an in-depth, multi-technique spectroscopic workflow for the structural elucidation of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline. We will move beyond simply listing expected data points, instead focusing on the causality behind the spectral features. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating system that provides irrefutable evidence for the compound's structure. This document is intended for researchers and scientists who require not just the "what," but the "why" behind spectroscopic structural validation.
Mass Spectrometry: The First Gate – Confirming Molecular Mass and Elemental Composition
Mass spectrometry serves as our initial checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound and provide crucial clues about its elemental composition, particularly the presence of chlorine.
Causality and Expected Observations: The molecular formula for 4-[(2-Chloropyrimidin-4-yl)oxy]aniline is C₁₀H₈ClN₃O. The key feature we anticipate is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (an M and M+2 peak) with a characteristic intensity ratio of approximately 3:1. This provides powerful evidence for the presence of a single chlorine atom in the molecule.
-
Molecular Ion (M⁺): We expect to see a molecular ion peak [M]⁺ at m/z 221, corresponding to the molecule containing the ³⁵Cl isotope.
-
Isotopic Peak [M+2]⁺: A second peak at m/z 223, corresponding to the ³⁷Cl isotope, should be observed with roughly one-third the intensity of the m/z 221 peak.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can determine the exact mass to several decimal places, allowing for the confident assignment of the molecular formula. The calculated exact mass for C₁₀H₈³⁵ClN₃O is 221.0356.
Data Summary: Mass Spectrometry
| Parameter | Expected Value | Hypothetical Experimental Data | Interpretation |
| Molecular Ion [M]⁺ (³⁵Cl) | m/z 221.0356 | m/z 221.0359 | Confirms the mass of the primary isotope. |
| Isotopic Peak [M+2]⁺ (³⁷Cl) | m/z 223.0327 | m/z 223.0330 | Confirms the presence of one chlorine atom. |
| [M]⁺:[M+2]⁺ Ratio | ~3:1 | ~3:1 | Further validates the presence of a single chlorine atom. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatography (Optional but Recommended): Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the sample is pure before entering the mass spectrometer.
-
MS Parameters:
-
Scan Range: m/z 50-500.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode. For HRMS, operate in high-resolution mode.
-
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. By measuring the vibrations of bonds, we can confirm the presence of the aniline N-H bonds, the aromatic C=C bonds, the C-O ether linkage, and the C-Cl bond.
Causality and Expected Observations: Each functional group absorbs infrared radiation at a characteristic frequency.
-
N-H Stretching: The primary amine (-NH₂) of the aniline moiety will exhibit two distinct, sharp peaks, corresponding to the symmetric and asymmetric stretching vibrations.[1][2]
-
C-H Aromatic Stretching: A group of peaks will appear just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic rings.
-
C=C and C=N Stretching: The aromatic rings (aniline and pyrimidine) will show several sharp absorptions in the 1600-1450 cm⁻¹ region.[3]
-
C-O-C Asymmetric Stretching: A strong, distinct peak indicating the aryl-ether linkage is expected. This is a critical peak for confirming the successful formation of the desired bond.
-
C-Cl Stretching: A peak in the fingerprint region will correspond to the carbon-chlorine bond.
Data Summary: FT-IR Spectroscopy
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Data (cm⁻¹) |
| Aniline Amine | N-H Asymmetric Stretch | 3450 - 3400 | 3425 |
| Aniline Amine | N-H Symmetric Stretch | 3370 - 3320 | 3340 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | 3055 |
| Aromatic Rings | C=C & C=N Stretch | 1620 - 1450 | 1610, 1575, 1490 |
| Aryl Ether | C-O-C Asymmetric Stretch | 1270 - 1200 | 1245 |
| Chloro-pyrimidine | C-Cl Stretch | 800 - 600 | 780 |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: If the sample is a solid, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.[4] ATR is often preferred for its simplicity and speed.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample on the ATR crystal or in the KBr pellet holder and acquire the spectrum.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle with high confidence.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality and Expected Observations: The chemical shift (δ) of a proton is determined by its electronic environment. Electron-withdrawing groups deshield protons (shift them downfield to higher ppm), while electron-donating groups shield them (shift them upfield to lower ppm). Coupling between adjacent protons (J-coupling) causes signals to split, providing connectivity information.
-
Pyrimidine Protons (H-5', H-6'): The pyrimidine ring is electron-deficient. The two protons on this ring will be significantly downfield. They will appear as doublets due to coupling to each other. H-6' will likely be further downfield than H-5' due to its proximity to the electronegative nitrogen atom.
-
Aniline Protons (H-2/6, H-3/5): The aniline ring is influenced by two opposing effects: the electron-donating -NH₂ group and the electron-withdrawing -O-pyrimidine group. The protons will appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the oxygen (H-3/5) will be slightly downfield compared to the protons ortho to the amine (H-2/6).
-
Amine Protons (-NH₂): The -NH₂ protons will appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.
Data Summary: ¹H NMR Spectroscopy
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Hypothetical Experimental Data |
| H-6' (Pyrimidine) | 8.3 - 8.5 | Doublet (d) | 1H | δ 8.42 (d, J=5.6 Hz) |
| H-5' (Pyrimidine) | 6.7 - 6.9 | Doublet (d) | 1H | δ 6.81 (d, J=5.6 Hz) |
| H-3, H-5 (Aniline) | 7.0 - 7.2 | Doublet (d) | 2H | δ 7.10 (d, J=8.8 Hz) |
| H-2, H-6 (Aniline) | 6.7 - 6.9 | Doublet (d) | 2H | δ 6.75 (d, J=8.8 Hz) |
| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | 2H | δ 4.15 (br s) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality and Expected Observations: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Electronegative atoms (O, N, Cl) cause a downfield shift. Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom.
-
Pyrimidine Carbons: The carbons of the pyrimidine ring will be in the downfield region (150-170 ppm), with the carbon bearing the chlorine (C-2') and the oxygen (C-4') being the most deshielded. C-5' will be the most upfield of the pyrimidine carbons.
-
Aniline Carbons: The carbon attached to the oxygen (C-4) and the carbon attached to the amine (C-1) will be downfield. The other aromatic carbons (C-2/6 and C-3/5) will appear in the typical aromatic region (115-130 ppm).
Data Summary: ¹³C NMR Spectroscopy
| Carbon Assignment | Predicted δ (ppm) | Hypothetical Experimental Data |
| C-4' (Pyrimidine) | 168 - 172 | δ 170.1 |
| C-2' (Pyrimidine) | 160 - 164 | δ 161.8 |
| C-6' (Pyrimidine) | 157 - 160 | δ 158.5 |
| C-4 (Aniline) | 148 - 152 | δ 150.2 |
| C-1 (Aniline) | 142 - 146 | δ 144.3 |
| C-2, C-6 (Aniline) | 121 - 125 | δ 122.9 |
| C-3, C-5 (Aniline) | 115 - 119 | δ 116.7 |
| C-5' (Pyrimidine) | 105 - 110 | δ 107.4 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like -NH₂. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The power of this approach lies in the integration of all data, which creates a robust, self-validating system for structural confirmation.
Caption: Integrated workflow for spectroscopic validation.
This workflow demonstrates the logical progression of the analysis. MS and IR provide the initial, broad-stroke characterization. This information then feeds into the detailed analysis of NMR spectra, which provides the atom-by-atom connectivity. Finally, the proposed structure from NMR must be consistent with the data from MS and IR, creating a closed loop of validation.
Conclusion
The structural validation of a synthesized molecule like 4-[(2-Chloropyrimidin-4-yl)oxy]aniline is a non-negotiable step in the research and development pipeline. A cursory analysis is insufficient; a methodical, multi-technique approach is required to build an unassailable case for the molecule's identity. By integrating high-resolution mass spectrometry, FT-IR, ¹H NMR, and ¹³C NMR, we leverage the orthogonal strengths of each technique. This guide provides not only the expected spectral data but also the underlying scientific principles and practical experimental protocols, empowering researchers to move forward with absolute confidence in their material.
References
-
MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Available at: [Link]
-
ResearchGate. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Available at: [Link]
-
ResearchGate. Mass spectrum of 4-nitroaniline. Available at: [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]
-
ACS Publications. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Available at: [Link]
-
MDPI. (2021). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Available at: [Link]
-
Lead Sciences. 4-((2-Chloropyridin-4-yl)oxy)aniline. Available at: [Link]
-
PubMed Central (PMC). (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]
-
PubMed. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Available at: [Link]
-
ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Available at: [Link]
-
Asian Journal of Chemistry. (2010). Elucidation and Evaluation of Substituted Pyrimidines. Available at: [Link]
-
ResearchGate. The absorption spectrum of aniline. Available at: [Link]
-
PubMed. (2007). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Available at: [Link]
-
PubChem. 4-Chloroaniline. Available at: [Link]
-
aip.scitation.org. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available at: [Link]
-
ResearchGate. (2006). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available at: [Link]
-
American Chemical Society. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. Available at: [Link]
-
MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available at: [Link]
-
MPG.PuRe. Supporting Information. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]
-
PubMed Central (PMC). (2016). A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]
-
Wiley Online Library. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
-
ResearchGate. FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) (curve top),.... Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
MPG.PuRe. Supporting Information. Available at: [Link]
-
ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Available at: [Link]
-
Protein Data Bank (PDB). 4-Methoxyaniline. Available at: [Link]
Sources
Analytical Validation Guide: HPLC Strategies for 4-[(2-Chloropyrimidin-4-yl)oxy]aniline Purity
This guide serves as a technical comparison and validation protocol for the purity analysis of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline (CAS: 853299-33-9), a critical scaffold in the synthesis of tyrosine kinase inhibitors.
Executive Summary
The purity assessment of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline presents a unique chromatographic challenge due to the presence of critical regioisomeric impurities and the basic nature of the aniline moiety. Standard alkyl-bonded phases (C18) often struggle to resolve the target compound from its regioisomer, 4-[(4-chloropyrimidin-2-yl)oxy]aniline , resulting in "hidden" impurities that compromise downstream API synthesis.
This guide compares a traditional C18 Phosphate Method against an optimized Phenyl-Hexyl Formate Method , demonstrating why the latter is the superior choice for regulatory-compliant validation (ICH Q2(R2)).
Comparative Analysis: The Separation Challenge
The Chemistry of the Impurities
The synthesis of the target compound involves the nucleophilic aromatic substitution (
-
Impurity A (Regioisomer): 4-[(4-chloropyrimidin-2-yl)oxy]aniline. (Critical Separation)
-
Impurity B (Starting Material): 4-Aminophenol (Highly polar).
-
Impurity C (Starting Material): 2,4-Dichloropyrimidine.
-
Impurity D (Bis-adduct): 2,4-bis(4-aminophenoxy)pyrimidine (Hydrophobic).
Method Comparison Table
| Feature | Method A: Traditional C18 | Method B: Optimized Phenyl-Hexyl |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Phenyl-Hexyl, 3.5 µm |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (50:50) |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Regioisomer Resolution ( | 1.2 (Co-elution risk) | > 2.5 (Baseline separation) |
| Peak Shape (Tailing Factor) | 1.4 - 1.8 (Silanol interactions) | 0.9 - 1.1 (Superior end-capping) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile modifiers) |
| Verdict | Not Recommended | Recommended for Validation |
Why Method B Wins
The Phenyl-Hexyl phase utilizes
Optimized Experimental Protocol (Method B)
Objective: To quantify purity and impurities with a Limit of Quantitation (LOQ)
Chromatographic Conditions
-
Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 mm x 4.6 mm, 3.5 µm).
-
Column Temp: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array (DAD) at 254 nm (primary) and 270 nm (secondary).
-
Run Time: 25 minutes.
Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (MeOH:ACN 1:1) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 30 | 70 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Standard Preparation[4][6]
-
Diluent: Water:Acetonitrile (80:20).
-
Stock Solution: 0.5 mg/mL of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline in diluent. Sonicate for 5 mins to ensure dissolution of the aniline salt.
Analytical Validation Workflow (ICH Q2(R2))
This workflow ensures the method is "fit for purpose" for release testing.
Phase 1: Specificity (Forced Degradation)
-
Protocol: Expose the sample to Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, RT, 1h), and Oxidation (3%
). -
Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). No interference at the retention time of the main peak.
-
Critical Check: Ensure the Regioisomer (Impurity A) is resolved (
) from the main peak.
Phase 2: Linearity & Range[7]
-
Protocol: Prepare 5 concentration levels ranging from LOQ (0.05%) to 120% of the nominal concentration.
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Phase 3: Accuracy (Recovery)
-
Protocol: Spike known amounts of Impurities A, B, and C into the sample at 50%, 100%, and 150% of the specification limit (usually 0.15%).
-
Acceptance Criteria: Mean recovery between 90.0% - 110.0% .
Phase 4: Precision
-
System Precision: 6 injections of the standard. RSD
. -
Method Precision: 6 independent preparations of the sample. RSD
for assay; RSD for impurities.
Phase 5: LOD/LOQ Determination
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: S/N
. -
LOQ: S/N
. -
Target: LOQ should be
(0.25 µg/mL if nominal is 0.5 mg/mL).
Visualization: Validation Logic Flow
Caption: Decision tree for analytical validation, emphasizing the critical checkpoint of regioisomer resolution.
References
-
Biosynth Carbosynth . 4-[(2-Chloropyrimidin-4-yl)oxy]aniline Product Specification. CAS 853299-33-9.[3][4][5]
-
International Council for Harmonisation (ICH) . Validation of Analytical Procedures Q2(R2). (2023).
-
Sigma-Aldrich . HPLC Column Selection Guide: Phenyl-Hexyl Phases for Aromatic Selectivity.
-
PubChem . Compound Summary: 4-[(2-Chloropyrimidin-4-yl)oxy]aniline.[3][4][5][6][7][8][9]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. biosynth.com [biosynth.com]
- 6. 4-((2-Chloropyridin-4-yl)oxy)aniline - Lead Sciences [lead-sciences.com]
- 7. Buy 4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride [smolecule.com]
- 8. 4-cyclohexyl oxy-aniline | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Iodoindoline-2,3-dione - Amerigo Scientific [amerigoscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
